3-(3-Methylphenyl)propanoyl chloride

Description

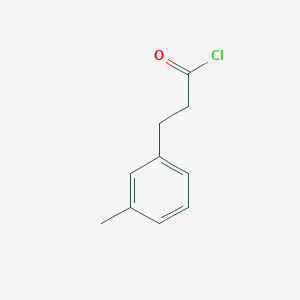

3-(3-Methylphenyl)propanoyl chloride is an acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a 3-methylphenyl group at the β-position. This compound belongs to the class of aromatic propanoyl chlorides, which are pivotal intermediates in organic synthesis for constructing esters, amides, and other acylated derivatives. The methyl substituent on the phenyl ring introduces steric and electronic effects distinct from halogenated or alkoxy-substituted analogs, influencing its physical properties and chemical behavior .

Properties

CAS No. |

103040-39-7 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

3-(3-methylphenyl)propanoyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |

InChI Key |

YUJRWINEOOQPEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CCC(=O)Cl |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)Cl |

Synonyms |

Benzenepropanoyl chloride, 3-Methyl- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)propanoyl chloride typically involves the reaction of 3-(3-methylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of phosgene (COCl2) as a chlorinating agent is also common in large-scale production, although it requires stringent safety measures due to its toxicity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: Reacts with water to form 3-(3-methylphenyl)propionic acid and hydrochloric acid.

Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

Hydrolysis: Conducted in aqueous medium at ambient conditions.

Friedel-Crafts Acylation: Requires anhydrous conditions and a Lewis acid catalyst.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.

Scientific Research Applications

3-(3-Methylphenyl)propanoyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the preparation of bioactive compounds for studying biological pathways.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of aromatic propanoyl chlorides are highly dependent on the substituent attached to the phenyl ring. Key analogs include:

Challenges and Considerations

- Unexpected Byproducts : The use of thionyl chloride may lead to redox side reactions, as observed in , where oxidative condensation generated biphenyl derivatives instead of the desired acyl chloride.

- Stability : Acyl chlorides with bulky substituents (e.g., 3-methylphenyl) may exhibit lower thermal stability, requiring stringent storage conditions (e.g., anhydrous, low temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.